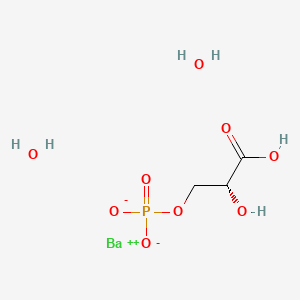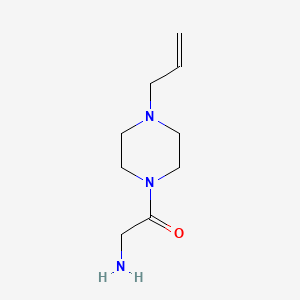
3-Phospho-D-glyceric acid barium salt dihydrate, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phospho-D-glyceric acid barium salt dihydrate is a chemical compound with the molecular formula C3H5BaO7P•2H2O. It is a white crystalline powder and is known for its applications in various scientific fields. This compound is a barium salt of 3-phospho-D-glyceric acid and is often used in research and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-phospho-D-glyceric acid barium salt dihydrate typically involves the reaction of 3-phospho-D-glyceric acid with barium hydroxide in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrate form. The reaction can be represented as follows: [ \text{3-Phospho-D-glyceric acid} + \text{Barium hydroxide} \rightarrow \text{3-Phospho-D-glyceric acid barium salt dihydrate} ]
Industrial Production Methods: In industrial settings, the production of 3-phospho-D-glyceric acid barium salt dihydrate involves large-scale reactions with precise control over temperature, pH, and concentration of reactants. The product is then purified through crystallization and drying processes to obtain the high-purity compound required for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Phospho-D-glyceric acid barium salt dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The barium ion can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with other metal salts can lead to the substitution of the barium ion.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce glycerol derivatives .
Aplicaciones Científicas De Investigación
3-Phospho-D-glyceric acid barium salt dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in metabolic studies and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of 3-phospho-D-glyceric acid barium salt dihydrate involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the photosynthetic carbon reduction cycle, participating in the conversion of 3-phospho-D-glyceric acid to other metabolites. The compound interacts with enzymes such as phosphoglycerate kinase and triosephosphate isomerase, facilitating various biochemical reactions .
Comparación Con Compuestos Similares
- Barium 2-cyanoethyl phosphate dihydrate
- Inosine 5’-monophosphate barium salt hydrate
- Hydroxypyruvic acid phosphate barium salt
Comparison: 3-Phospho-D-glyceric acid barium salt dihydrate is unique due to its specific role in metabolic pathways and its applications in both biological and industrial contexts. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C3H9BaO9P |
|---|---|
Peso molecular |
357.40 g/mol |
Nombre IUPAC |
barium(2+);[(2R)-2-carboxy-2-hydroxyethyl] phosphate;dihydrate |
InChI |
InChI=1S/C3H7O7P.Ba.2H2O/c4-2(3(5)6)1-10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;2*1H2/q;+2;;/p-2/t2-;;;/m1.../s1 |
Clave InChI |
IRPUBTOBTBTBNU-QYUNTSNKSA-L |
SMILES isomérico |
C([C@H](C(=O)O)O)OP(=O)([O-])[O-].O.O.[Ba+2] |
SMILES canónico |
C(C(C(=O)O)O)OP(=O)([O-])[O-].O.O.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048981.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12048985.png)


![(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12049006.png)
![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12049014.png)
![[3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester](/img/structure/B12049029.png)
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049036.png)
![N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12049051.png)




![(2Z)-2-cyano-3-[1-(2-methoxy-1-methylethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12049060.png)
